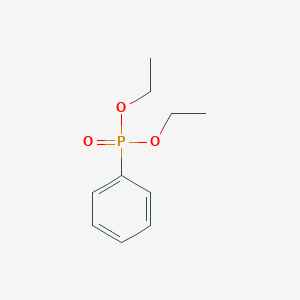

Diethyl phenylphosphonate

Cat. No. B156314

Key on ui cas rn:

1754-49-0

M. Wt: 214.2 g/mol

InChI Key: VZEGPPPCKHRYGO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with palladium(II) acetate (1.4 mg, 0.00637 mmol, 0.02 equivalents), 8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane (3.6 mg, 0.00764 mmol, 0.024 equivalents) and ethanol (0.64 mL). To the slurry were added triethylamine (67 μL, 0.478 mmol, 1.5 equivalents), bromobenzene (34 μL, 0.318 mmol, 1 equivalent) and diethylphosphite (49 μL, 0.382 mmol, 1.2 equivalents). The vial was sealed with a crimp top and stirred at 80° C. After 24 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL), followed by washing of the filter cake with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield of 59% was measured versus commercially available diethyl phenylphosphonate.

Name

8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane

Quantity

3.6 mg

Type

reactant

Reaction Step Two

Yield

59%

Identifiers

|

REACTION_CXSMILES

|

C1(C2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1P1C(C)(C)CC2(OCCO2)CC1(C)C.C(N(CC)CC)C.Br[C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1.[CH2:49]([O:51][P:52]([O-:56])[O:53][CH2:54][CH3:55])[CH3:50]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)C>[C:43]1([P:52](=[O:56])([O:53][CH2:54][CH3:55])[O:51][CH2:49][CH3:50])[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

67 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

34 μL

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

49 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OP(OCC)[O-]

|

Step Two

|

Name

|

8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane

|

|

Quantity

|

3.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC2=CC=CC=C12)P1C(CC2(OCCO2)CC1(C)C)(C)C)C1=CC=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

1.4 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0.64 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was sealed with a crimp top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vial was removed from the heating block

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction solution was diluted with tetrahydrofuran (2 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered into a tared 125-mL Erlenmeyer flask

|

WASH

|

Type

|

WASH

|

|

Details

|

The vial was rinsed with tetrahydrofuran (5×1 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing of the filter cake with tetrahydrofuran (5 mL)

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)P(OCC)(OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 59% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |